molecular formula C4H5F2IO2 B1630961 Ethyl iododifluoroacetate CAS No. 7648-30-8

Ethyl iododifluoroacetate

Cat. No.: B1630961
CAS No.: 7648-30-8
M. Wt: 249.98 g/mol
InChI Key: HGWXXIZVRRTDKT-UHFFFAOYSA-N
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Description

Ethyl iododifluoroacetate is a fluorinated alkyl iodide compound derived from ethyl iodide and fluoroacetic acid. It is a colorless, volatile, and flammable liquid with a wide range of applications in scientific research. The compound is known for its unique chemical properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl iododifluoroacetate can be synthesized through several methods. One common approach involves the addition reaction of this compound to vinyl trimethylsilane under a copper catalyst, resulting in the formation of ethyl-2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate. This intermediate is then reacted with diisobutylaluminium hydride at low temperatures to yield 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanal .

Another method involves the enantioselective Reformatsky reaction of this compound with ketones to form a quaternary carbon center using a chiral ligand. This reaction achieves good yields and high enantioselectivities .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl iododifluoroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to alkenes and alkynes, forming difluoroalkylated products.

    Reformatsky Reactions: The compound is used in Reformatsky reactions to form carbon-carbon bonds with ketones and aldehydes.

Common Reagents and Conditions:

    Copper Catalyst: Used in the addition reaction with vinyl trimethylsilane.

    Diisobutylaluminium Hydride: Used for the reduction of intermediates.

    Chiral Ligands: Employed in enantioselective reactions to achieve high enantioselectivity.

Major Products:

Scientific Research Applications

Ethyl iododifluoroacetate has numerous applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to introduce fluorine atoms into drug molecules, enhancing their biological activity and metabolic stability.

    Industrial Applications: Utilized in the manufacture of agrochemicals and other industrial products.

Comparison with Similar Compounds

Ethyl iododifluoroacetate is unique due to its difluoromethyl group and iodine atom, which confer distinct reactivity compared to other fluorinated compounds. Similar compounds include:

This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXXIZVRRTDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371909
Record name Ethyl iododifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7648-30-8
Record name Ethyl iododifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl difluoro(iodo)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl iododifluoroacetate (73.4 g, 74% yield) could also be prepared from 2-iodo-1,1,2,2-tetrafluoroethyl fluorosulfate (130.4 g, 0.4 mol), potassium fluoride (23.2 g, 0.4 mol) and ethanol (150 mL) according to the procedure described in Experiment (3a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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